molecular formula C15H12N2O3 B5544337 N-(3-nitrophenyl)-3-phenylacrylamide CAS No. 55000-38-9

N-(3-nitrophenyl)-3-phenylacrylamide

Cat. No. B5544337
CAS RN: 55000-38-9
M. Wt: 268.27 g/mol
InChI Key: WGBZHIZJROMONE-MDZDMXLPSA-N
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Description

Synthesis Analysis N-(3-nitrophenyl)-3-phenylacrylamide, also known as N-(3-nitrophenyl)cinnamamide, has been successfully synthesized, and its crystal structure was defined through single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/n, showcasing the precision in its synthesis and structural determination (Jung-Seop Lee et al., 2019).

Molecular Structure Analysis The molecular structure of N-(3-nitrophenyl)-3-phenylacrylamide is characterized by its crystallographic data, including unit cell dimensions and the arrangement of atoms within the crystal lattice. This provides a fundamental understanding of the compound's molecular geometry and electron distribution (Jung-Seop Lee et al., 2019).

Chemical Reactions and Properties The chemical reactivity and properties of N-(3-nitrophenyl)-3-phenylacrylamide are influenced by its nitro and acrylamide functional groups. These groups contribute to its chemical behavior in various reactions, including potential for electron transfer and interactions with other molecules. The structural data support insights into its reactivity patterns (Jung-Seop Lee et al., 2019).

Physical Properties Analysis The physical properties of N-(3-nitrophenyl)-3-phenylacrylamide, such as melting point, solubility, and optical properties, are determined by its molecular structure. The detailed crystallographic analysis provides a basis for predicting these properties, which are crucial for its handling and application in various scientific fields (Jung-Seop Lee et al., 2019).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are essential for understanding the compound's behavior in chemical syntheses and its potential applications in material science and organic chemistry (Jung-Seop Lee et al., 2019).

Scientific Research Applications

  • Photoresponsive Polymers :A study by Sobolčiak et al. (2013) focused on the synthesis of a cationic polymer that can switch to a zwitterionic form upon exposure to light at 365 nm. This polymer, synthesized using a process involving a photolabile o-nitrobenzyl carboxymethyl pendant, has applications in DNA condensation and release, and demonstrates antibacterial activity that can be modulated by light exposure (Sobolčiak et al., 2013).

  • Corrosion Inhibition in Metals :Research by Abu-Rayyan et al. (2022) explored acrylamide derivatives, including those similar to N-(3-nitrophenyl)-3-phenylacrylamide, as corrosion inhibitors for copper in nitric acid solutions. Their study found that these compounds are effective in protecting copper from corrosion, suggesting potential industrial applications (Abu-Rayyan et al., 2022).

  • Cytotoxicity and Cancer Research :Pandey et al. (2020) investigated new N-aryl-N'-Alkoxycarbonyl thiocarbamide derivatives, which showed cytotoxic properties against several human cancer cell lines. This research suggests that similar compounds to N-(3-nitrophenyl)-3-phenylacrylamide could have potential applications in cancer therapy (Pandey et al., 2020).

  • Bioactive Molecule Binding :A study by Lääne et al. (1983) discussed the activation of polymers for binding bioactive molecules. They used 4-nitrophenyl chloroformate for the esterification of polymers, a process relevant to the functionalization of compounds like N-(3-nitrophenyl)-3-phenylacrylamide for medical and biochemical applications (Lääne et al., 1983).

  • Photolysis and Cross-Linking in Biochemistry :Research by Goodfellow et al. (1989) developed p-Nitrophenyl 3-diazopyruvate as a cross-linking agent for the synthesis of photoaffinity probes, which are crucial in studying protein interactions and functions. This demonstrates the potential of nitrophenyl derivatives in biochemistry and molecular biology (Goodfellow et al., 1989).

Future Directions

The potential of similar compounds, such as N-(3-nitrophenyl)cinnamamide, as antiviral agents for hepatitis B (HBV) and C (HCV) viruses has been investigated . Additionally, the nonlinear optical properties of N-(3-nitrophenyl)acetamide have been studied, suggesting potential applications in optoelectronics .

properties

IUPAC Name

(E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h1-11H,(H,16,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZHIZJROMONE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-(3-nitrophenyl)-3-phenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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